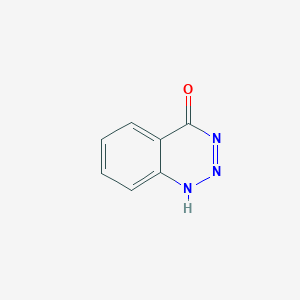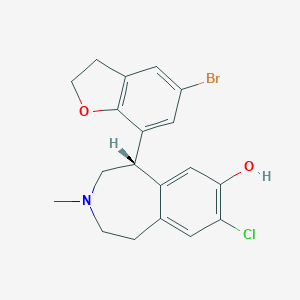
Berupipam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Berupipam, also known as SCH-39166, is a synthetic compound that belongs to the class of dopamine D1 receptor antagonists. It was first developed in the 1990s as a potential treatment for schizophrenia and other psychiatric disorders. However, its clinical development was discontinued due to its limited efficacy and safety concerns. Nevertheless, berupipam has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes.
科学的研究の応用
Berupipam has been widely used as a pharmacological tool to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to modulate dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been used to investigate the role of dopamine D1 receptors in learning and memory, anxiety, depression, and schizophrenia. Furthermore, berupipam has been used to study the interaction between dopamine and other neurotransmitter systems, such as glutamate, GABA, and serotonin.
作用機序
Berupipam acts as a selective antagonist of dopamine D1 receptors, which are mainly located in the striatum, prefrontal cortex, and hippocampus. By blocking dopamine D1 receptors, berupipam reduces the activation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.
生化学的および生理学的効果
Berupipam has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been shown to impair learning and memory, increase anxiety, and induce depressive-like behaviors. Furthermore, berupipam has been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.
実験室実験の利点と制限
Berupipam has several advantages as a pharmacological tool for scientific research. It is a selective antagonist of dopamine D1 receptors, which allows for the specific modulation of the dopamine system. Berupipam has also been shown to have a relatively long half-life and a good safety profile in animal studies. However, berupipam has several limitations that need to be taken into consideration. It has limited efficacy in clinical trials for the treatment of schizophrenia and other psychiatric disorders. Furthermore, its pharmacokinetic properties may vary between species, which may affect its translation to human studies.
将来の方向性
Berupipam has several potential future directions for scientific research. It can be used to study the role of dopamine D1 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, addiction, and depression. Berupipam can also be used to investigate the interaction between dopamine and other neurotransmitter systems, such as glutamate and GABA, which may provide insights into the underlying mechanisms of cognitive and emotional processes. Furthermore, the development of new derivatives of berupipam with improved pharmacokinetic properties may enhance its translational potential to human studies.
Conclusion
Berupipam is a promising compound for scientific research that has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes. Its selective antagonism of dopamine D1 receptors allows for the specific modulation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has several advantages as a pharmacological tool for scientific research, but also has limitations that need to be taken into consideration. Its potential future directions for scientific research include the study of various neurological and psychiatric disorders and the investigation of the interaction between dopamine and other neurotransmitter systems.
合成法
Berupipam is synthesized by reacting 1-(4-bromophenyl)piperazine with 2-chloro-4,5-dimethoxybenzoic acid in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain pure berupipam. The synthesis of berupipam is relatively simple and can be performed in a few steps with moderate yields.
特性
CAS番号 |
150490-85-0 |
|---|---|
製品名 |
Berupipam |
分子式 |
C19H19BrClNO2 |
分子量 |
408.7 g/mol |
IUPAC名 |
(5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H19BrClNO2/c1-22-4-2-11-7-17(21)18(23)9-14(11)16(10-22)15-8-13(20)6-12-3-5-24-19(12)15/h6-9,16,23H,2-5,10H2,1H3/t16-/m0/s1 |
InChIキー |
DIKLCFJDIZFAOM-INIZCTEOSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
正規SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
同義語 |
8-chloro-5-(5'-bromo-2,3-dihydrobenzofuran-7-yl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hemifumarate berupipam NNC 22-0010 NNC-22-0010 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



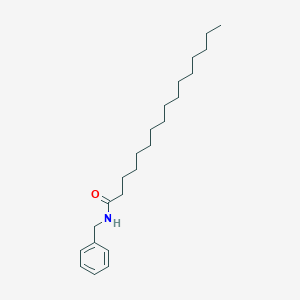
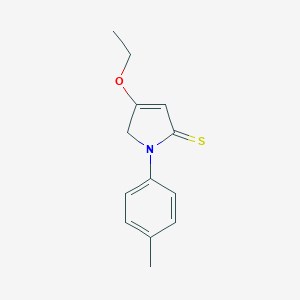
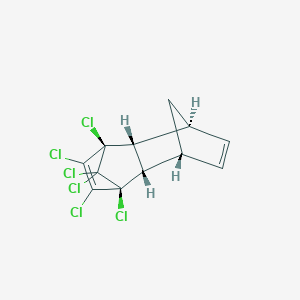
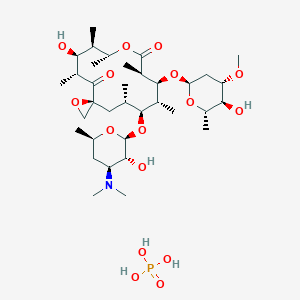
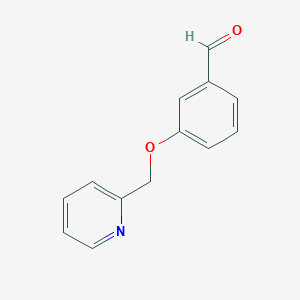
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
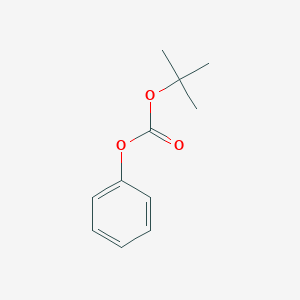
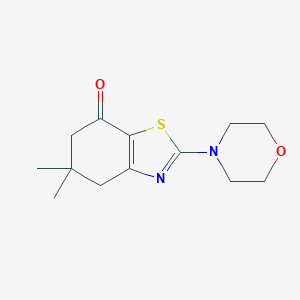
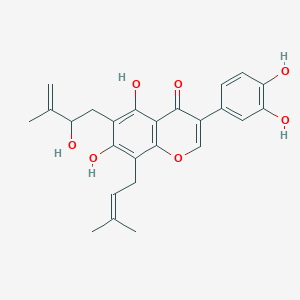
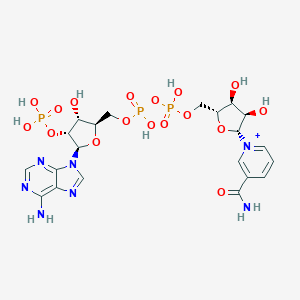


![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)
